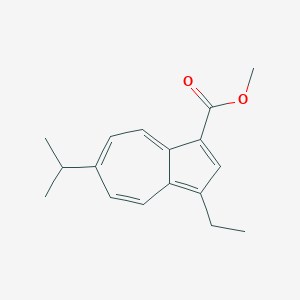
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene, also known as MEIA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. MEIA belongs to the class of azulene derivatives, which are known for their unique chemical and biological properties.
科学的研究の応用
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells unaffected. This makes 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene a promising candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to inhibit the activity of several important enzymes, including topoisomerase II and proteasome, which are essential for cancer cell survival. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene also activates the p53 tumor suppressor protein, which plays a critical role in regulating cell growth and preventing the development of cancer.
Biochemical and Physiological Effects:
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit anti-inflammatory and antioxidant properties. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has also been shown to modulate the immune system, and may have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is its ease of synthesis and high purity. This makes 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene an attractive compound for scientific research, as it can be readily obtained in large quantities. However, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is relatively unstable and can degrade over time, which can make it difficult to work with in certain experiments. Additionally, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is highly reactive and can interact with other compounds in unpredictable ways, which can complicate data interpretation.
将来の方向性
There are a number of potential future directions for research on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene. One promising area of research is in the development of new cancer therapies based on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene. Researchers could explore the use of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects. Additionally, researchers could investigate the potential applications of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene in other areas of medicine, such as autoimmune diseases and neurodegenerative disorders. Finally, researchers could explore the use of 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene as a tool for studying the mechanisms of cancer cell growth and survival, which could lead to the development of new therapeutic targets.
Conclusion:
In conclusion, 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is a synthetic compound with a wide range of potential applications in scientific research. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene has been shown to exhibit potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene is relatively easy to synthesize and can be obtained in high purity, but it is also highly reactive and can degrade over time. Future research on 1-Methoxycarbonyl-3-ethyl-6-isopropylazulene could lead to the development of new cancer therapies and insights into the mechanisms of cancer cell growth and survival.
特性
CAS番号 |
116644-62-3 |
|---|---|
製品名 |
1-Methoxycarbonyl-3-ethyl-6-isopropylazulene |
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
methyl 3-ethyl-6-propan-2-ylazulene-1-carboxylate |
InChI |
InChI=1S/C17H20O2/c1-5-12-10-16(17(18)19-4)15-9-7-13(11(2)3)6-8-14(12)15/h6-11H,5H2,1-4H3 |
InChIキー |
RKXDBBSILRGMLE-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C |
正規SMILES |
CCC1=C2C=CC(=CC=C2C(=C1)C(=O)OC)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


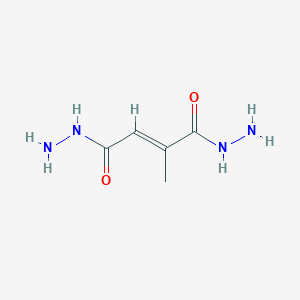
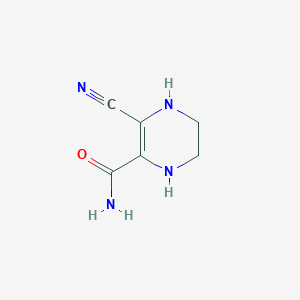

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)


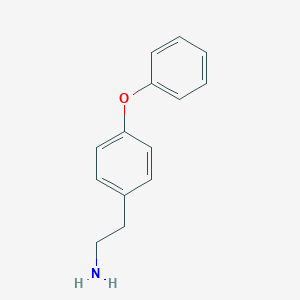
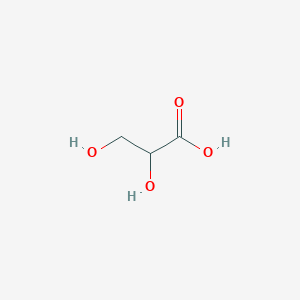

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)
![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
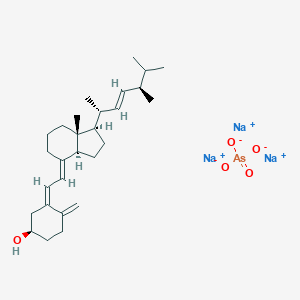
![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)